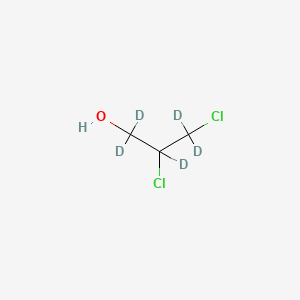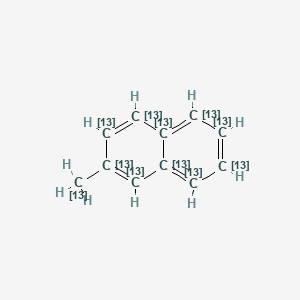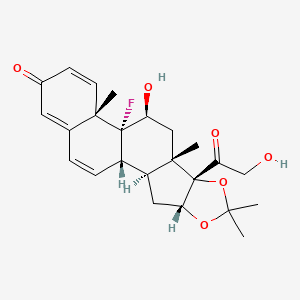
2,3-Dichloro-1-propanol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-1-propanol-d5 is a viscous colorless to amber liquid with an ethereal odor . It may be employed as a carbon and energy supplement for the growth of Pseudomonas putida strain (MC4) .
Molecular Structure Analysis
The molecular formula of 2,3-Dichloro-1-propanol-d5 is C3HD5Cl2O . The molecular weight is 134.02 .Physical And Chemical Properties Analysis
2,3-Dichloro-1-propanol-d5 is a viscous colorless to amber liquid with an ethereal odor . It has a molecular weight of 134.02 . It is expected to exist solely as a vapor in the ambient atmosphere .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Research
2,3-Dichloro-1-propanol-d5: is extensively used in the field of organic synthesis. It serves as a crucial building block for synthesizing various organic compounds. Its isotopic labeling with deuterium (d5) allows researchers to trace the path of the compound through reaction mechanisms, helping to elucidate complex synthetic pathways .
Biochemical Process Investigation
This compound plays a significant role in studying biochemical processes. Due to its molecular structure, it can be incorporated into metabolic pathways, allowing scientists to investigate physiological reactions and enzyme-catalyzed transformations.
Environmental Biodegradation Studies
The deuterated version of 2,3-Dichloro-1-propanol is valuable in environmental studies, particularly in understanding the biodegradation of chlorinated compounds. Researchers can track the degradation process in microorganisms and assess the environmental impact of chlorinated pollutants .
Pharmaceutical Research
In pharmaceutical research, 2,3-Dichloro-1-propanol-d5 is used to develop new medications. Its role in synthesizing active pharmaceutical ingredients (APIs) is critical, especially when studying the pharmacokinetics and metabolic fate of these compounds within the body .
Material Science Applications
The compound’s utility extends to material science, where it is involved in the production of plastics and textiles. It acts as a solvent and a cement for celluloid, contributing to the development of new materials with specific properties .
Analytical Chemistry
As a certified reference material, 2,3-Dichloro-1-propanol-d5 is vital in analytical chemistry for calibrating instruments and validating analytical methods. It ensures the accuracy and precision of chemical analyses, which is essential for quality control in various industries .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
2,3-Dichloro-1-propanol-d5 is a deuterium-labeled variant of 2,3-Dichloro-1-propanol . It is primarily used as a reactant in various chemical reactions and as a solvent
Mode of Action
It is known that deuterium-labeled compounds are often used as tracers in drug development processes . Deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
It’s worth noting that deuterium-labeled compounds can be used to trace the metabolic pathways of their non-deuterated counterparts .
Pharmacokinetics
It is known that deuteration can potentially affect the pharmacokinetic properties of a compound . Deuterium substitution can impact the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, potentially enhancing its bioavailability .
Result of Action
It is known that deuterium-labeled compounds can be used to study the metabolic effects of their non-deuterated counterparts .
Action Environment
It is known that the compound should be stored at -20°c for optimal stability .
Eigenschaften
IUPAC Name |
2,3-dichloro-1,1,2,3,3-pentadeuteriopropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2O/c4-1-3(5)2-6/h3,6H,1-2H2/i1D2,2D2,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCYIJGIGSDJQQ-UXXIZXEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675829 |
Source


|
| Record name | 2,3-Dichloro(~2~H_5_)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-1-propanol-d5 | |
CAS RN |
1189730-34-4 |
Source


|
| Record name | 2,3-Dichloro(~2~H_5_)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[4.1.0]hepta-2,4-diene-7-carboxamide](/img/structure/B564412.png)










